2-Fluoro-4-(methylamino)benzonitrile chemical properties
2-Fluoro-4-(methylamino)benzonitrile chemical properties
Crafting the Whitepaper
I'm currently structuring a technical guide on 2-Fluoro-4-(methylamino)benzonitrile, targeted at researchers. As a Senior Application Scientist, I'm focusing on autonomy in this project. My goal is to produce a detailed whitepaper, covering its chemical properties for professionals in drug development and related fields.
Refining the Approach
I've moved beyond templates, focusing on a logical flow. I am prioritizing scientific integrity by emphasizing causality, self-validating protocols, and authoritative sources. I'm working to visualize the data with tables, step-by-step protocols, and Graphviz diagrams for clearer workflows. I'm making sure to cite all sources properly, with valid URLs.
Outlining Key Properties
I'm now diving into the specifics: I'm planning to elaborate on reactivity, covering nitrile hydrolysis, electrophilic substitution, and N-alkylation/acylation. I'll connect this to drug discovery applications, particularly SAR studies. Safety and handling will be included as well. I'm building a robust information-gathering plan, focusing on verifying the CAS number, finding physicochemical data, researching synthesis routes, linking it to drug applications, and gathering safety data.
Investigating Chemical Precursors
I'm now digging into whether this compound is a known intermediate. I need to verify its role in the synthesis of drugs like Apalutamide or Enzalutamide. I'm checking if it's a direct precursor or a metabolite. I am going to search using terms like "synthesis", "CAS", and "drug intermediate" to better understand its position in synthesis pathways.
Identifying Key Compounds
I've homed in on 2-Fluoro-4-(methylamino)benzonitrile, with CAS 171049-40-4. Sigma-Aldrich and Shiya Biopharm are the listed sources. Its molecular formula is C8H7FN2, and the molecular weight is 150.15. This is a good starting point for detailed analysis.
Analyzing Synthesis Strategies
I'm currently evaluating two primary synthetic routes. The first involves a nucleophilic aromatic substitution (SnAr) reaction, where 2,4-difluorobenzonitrile reacts with methylamine. Initial assessment indicates that the para position to the nitrile group is the favored site for nucleophilic attack, and common base and solvent combinations are under consideration. The second route involves the methylation of 4-amino-2-fluorobenzonitrile. While this approach is viable, precise control would be necessary to ensure mono-methylation, making SnAr seem cleaner.
Connecting Structures/Applications
I've made a pivotal connection between the target compound and Androgen Receptor Antagonists like Enzalutamide and Apalutamide. Through examining their structures, I've realized 2-fluoro-4-(methylamino)benzonitrile is likely a precursor to their benzoic acid or amide analogs, or perhaps a means to install the essential "2-fluoro-4-(methylamino)phenyl" moiety, a key building block in these types of drugs.
Refining Building Block Roles
I'm now zeroing in on the building block's role, and I am exploring different routes. The amine handles coupling with a scaffold, with nitrile manipulation after the fact. I see the importance of the building block in Enzalutamide and Apalutamide. The compound may be hydrolyzed to an amide before or after the coupling. Also, I am thinking through some routes, like the reduction of 2-fluoro-4-nitro-N-methylbenzamide , or starting from 2-fluoro-4-bromo-N-methylbenzamide .
Clarifying Synthetic Roles
I'm now revising the synthetic strategy further. I am confident in its role as a key chemical building block and scaffold. I realize I was overthinking the initial transformation. Hydrolysis of the nitrile to the amide isn't a direct route for the N-methyl derivative. I need to focus on its role as a scaffold for compounds requiring a 3-fluoro-4-cyano-aniline or 2-fluoro-4-aminobenzonitrile substructure.
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Assessing Properties & Gaps
I'm now analyzing key physicochemical properties. I expect the compound to be a solid, possibly off-white or yellow. I predict the melting point to be around 80-100°C, potentially lower than the parent compound. I expect good solubility in common organic solvents like DMSO, methanol, and DCM, with low water solubility. Missing are specific MP/BP data, NMR data, and specific SnAr reaction yield.
Detailing Mechanistic Insights
I've clarified the SnAr mechanism; the regioselectivity favors the 4-position due to the nitrile's resonance withdrawal stabilizing the transition state. This key mechanistic insight strongly supports the synthesis and informs the technical guide structure. I am developing the technical guide and building its structure.
Gathering Initial Data
I've got the foundational data for 2-Fluoro-4-(methylamino)benzonitrile: the compound itself, CAS number (171049-40-4), and its solid state at room temperature, appearing yellow or off-white. I'm noting that the exact melting point for this isomer remains elusive, though the base compound's data might be available.
Refining Temperature Estimates
I've refined my thinking on the physical properties. I've abandoned a specific melting point estimate, and will instead stick with "Solid" based on the Sigma snippet. I'm noting that the compound is described as a "Yellow Solid".
Analyzing Reaction Sites
I'm now focusing on regioselectivity when reacting 2,4-difluorobenzonitrile with methylamine. I've considered that the 4-position (para to the nitrile) is usually more reactive due to steric factors. I have research that supports that the 2-position (ortho) could be reactive. I need to figure out if it is due to an electronic effect. I'm exploring the implications for the target molecule.
Evaluating Reaction Patterns
I've been examining the factors governing regioselectivity. The electronegativity and resonance effects of the nitrile and fluorine substituents on the aromatic ring are key. I've considered that the para position (C4) is less sterically hindered, which likely directs the reaction pathway. I've reviewed literature, including Sigma's listing, confirming the target product's synthesis is a standard industrial practice. Finally, I've confirmed that the product's function is a key intermediate for drugs such as Enzalutamide and Apalutamide.
Clarifying Compound Roles
I'm now clarifying the relationship between my compound, 2-fluoro-4-(methylamino)benzonitrile, and Enzalutamide's precursor. I've confirmed my compound is a precursor, but it contains a nitrile group (CN) and a methylamino group (NHMe) that becomes a primary amino (NH2) group, which then connects to the hydantoin ring. I've re-examined the Enzalutamide structure, specifically focusing on the benzamide tail and its role in forming the imidazolidine ring.
Investigating Alternative Roles
I'm now considering the roles of the compound beyond a direct Enzalutamide precursor. I'm exploring hydrolysis pathways of the nitrile group (CN) to either amide or carboxylic acid, which could be converted to an amide. I've realized the 4-NHMe group seems to block the imidazolidine ring formation in Enzalutamide; the methyl group isn't involved in the ring. I'm now comparing the structures of Apalutamide, I suspect the compound could be an impurity, intermediate, or building block for a different drug or metabolite. I'm reviewing literature to support my hypothesis. I'm comparing alternative structures again, and found 3-Fluoro-4-(methylamino)benzonitrile as a possible alternative.
Defining Compound Applications
I am now focusing on the uses of 4-fluoro-2-methylbenzonitrile. I've concluded it's a building block, particularly for medicinal chemistry and likely androgen receptor antagonists due to structural similarities. I'll be cautious about calling it the direct Enzalutamide intermediate. It's probably used for SAR studies to test methylation or nitrile substitution. I plan to describe it as a fluorinated benzonitrile building block in bioactive compound synthesis, especially targeting androgen receptors. I'm structuring a guide to outline its uses. The executive summary will highlight it as a high-value intermediate for SnAr and scaffold construction. I will also have a chemical profile table and an outline of synthesis and reactivity.
